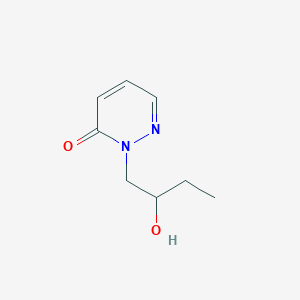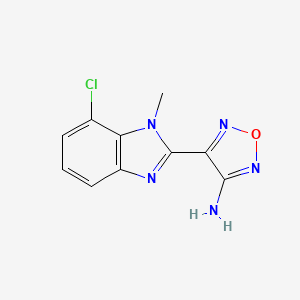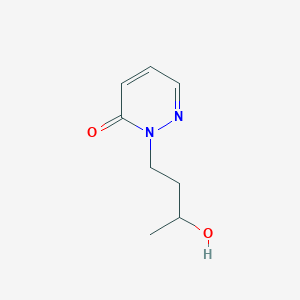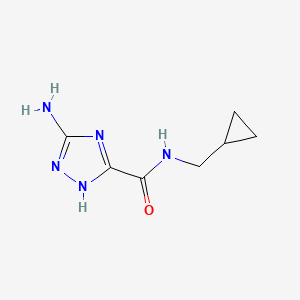
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a triazole derivative that has shown promise as an anti-tumor and anti-inflammatory agent. The purpose of
Mecanismo De Acción
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been proposed that 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may inhibit the activity of enzymes involved in DNA synthesis and repair, thereby leading to cell death. 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide may also modulate the activity of signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have anti-tumor and anti-inflammatory effects, as well as potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more targeted therapies.
Direcciones Futuras
There are several future directions for research on 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide. One area of focus could be the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further studies could investigate the potential applications of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide in the treatment of other diseases beyond cancer and inflammation. Finally, research could focus on optimizing the synthesis method to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.
Métodos De Síntesis
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and then treating the resulting product with 5-carboxamido-1H-tetrazole. This method has been optimized to improve the yield and purity of 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-7-10-5(11-12-7)6(13)9-3-4-1-2-4/h4H,1-3H2,(H,9,13)(H3,8,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWZQJZKSXUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)

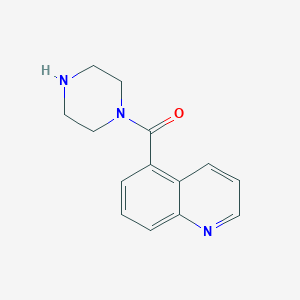






![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
